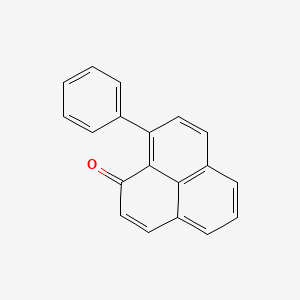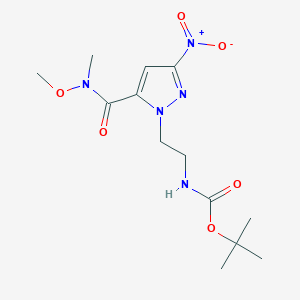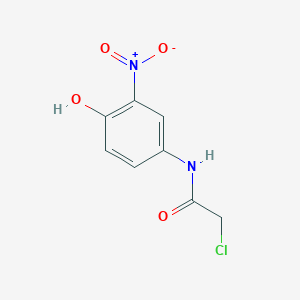
2-Hydroxydocosa-4,7,10,13,16,19-hexaenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) is a long-chain polyunsaturated fatty acid with 22 carbon atoms and six double bondsThis compound plays a significant role in the growth and physiology of the central nervous system, regulating adult neurogenesis and neuroplasticity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) typically involves the use of algae as a biological source. The compound can be extracted and purified through various methods, including urea complexation and continuous distillation . These methods help in isolating the compound while preventing oxidation due to air exposure.
Industrial Production Methods
Industrial production of this compound often involves the cultivation of microalgae, which are rich in omega-3 fatty acids. The algae are harvested, and the fatty acids are extracted using solvents such as hexane. The extracted oil is then purified through processes like molecular distillation to obtain high-purity 4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) .
化学反応の分析
Types of Reactions
4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: It can undergo esterification to form esters, such as methyl or ethyl esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas in the presence of a catalyst like palladium can be used.
Substitution: Alcohols and acids are commonly used in esterification reactions.
Major Products
Oxidation: Hydroperoxides and other oxidative derivatives.
Reduction: Saturated fatty acids.
Substitution: Methyl and ethyl esters.
科学的研究の応用
4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of lipid profiles.
Biology: Plays a crucial role in cell membrane fluidity and signaling pathways.
Medicine: Investigated for its potential in treating neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions.
Industry: Used in the formulation of dietary supplements and functional foods.
作用機序
The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. It also participates in signaling pathways that regulate gene expression, neurotransmitter release, and neuroinflammation. The molecular targets include various receptors and enzymes involved in these pathways .
類似化合物との比較
4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) is unique due to its high degree of unsaturation and its specific role in the central nervous system. Similar compounds include:
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with five double bonds.
Arachidonic acid: An omega-6 fatty acid with four double bonds.
Alpha-linolenic acid: A shorter omega-3 fatty acid with three double bonds.
These compounds share some functional similarities but differ in their specific roles and effects in biological systems.
特性
CAS番号 |
100313-25-5 |
|---|---|
分子式 |
C22H32O3 |
分子量 |
344.5 g/mol |
IUPAC名 |
2-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(24)25/h3-4,6-7,9-10,12-13,15-16,18-19,21,23H,2,5,8,11,14,17,20H2,1H3,(H,24,25) |
InChIキー |
AEOZJGKPWBZKCY-UHFFFAOYSA-N |
正規SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14078703.png)

![tert-butyl (S)-6-benzyl-8-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14078705.png)

![Methyl 4-[2-(6-methoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078722.png)

![1-(3-Ethoxyphenyl)-7-fluoro-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078732.png)
![2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078740.png)
![[28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14078743.png)

![6-(4-Chlorophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14078761.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14078769.png)


